1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid
Overview
Description
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid is a compound belonging to the beta-carboline family. Beta-carbolines are a group of indole alkaloids that have been studied for their diverse biological activities.
Mechanism of Action
Target of Action
It is known that β-carbolines, a group to which this compound belongs, often interact with various neurotransmitter receptors, including serotonin and dopamine receptors .
Mode of Action
Β-carbolines are known to have a variety of pharmacological properties . They can act as agonists or antagonists at various receptor sites, influencing neurotransmitter activity and thus potentially affecting mood, cognition, and other brain functions .
Biochemical Pathways
Β-carbolines are known to influence several biochemical pathways, particularly those involving neurotransmitters such as serotonin and dopamine . The downstream effects of these interactions can include changes in mood, cognition, and other neurological functions .
Pharmacokinetics
Β-carbolines are generally known to be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . These properties can significantly impact the bioavailability of the compound.
Result of Action
Given its potential interactions with various neurotransmitter receptors, it may influence a range of neurological functions, potentially affecting mood, cognition, and other brain functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its target receptors . .
Preparation Methods
The synthesis of 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid typically involves the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones under acidic conditions. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized or reduced derivatives and substituted beta-carbolines.
Scientific Research Applications
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid can be compared with other beta-carboline derivatives, such as:
1-Methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid: Similar in structure but differs in the position of the carboxylic acid group.
Norharmane: Another beta-carboline derivative with distinct pharmacological properties.
The uniqueness of this compound lies in its specific structural configuration, which influences its interaction with biological targets and its potential therapeutic applications.
Properties
IUPAC Name |
1-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-13(12(16)17)11-9(6-7-14-13)8-4-2-3-5-10(8)15-11/h2-5,14-15H,6-7H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUNWGNKMNLSTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CCN1)C3=CC=CC=C3N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501158348 | |
Record name | 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501158348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6543-83-5 | |
Record name | 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6543-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-1-methyl-beta-carboline-1-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006543835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6543-83-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115069 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501158348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,9-tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.782 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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